molecular formula C7H13Cl2N B6352146 (2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride CAS No. 436099-57-9

(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride

Cat. No.: B6352146
CAS No.: 436099-57-9
M. Wt: 182.09 g/mol
InChI Key: NSIKCGRFMBIWGD-UHFFFAOYSA-N
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Description

(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride is an organic compound with a unique structure that includes an allyl group, a chlorine atom, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride typically involves the reaction of allylamine with 3-chloro-2-butenal under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is continuously extracted and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) can be used for substitution reactions.

Major Products

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The major products are the corresponding amines or alcohols.

    Substitution: The major products depend on the nucleophile used but can include various substituted amines or alcohols.

Scientific Research Applications

(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Allyl-3-chloro-2-buten-1-amine: Lacks the hydrochloride group but has similar structural features.

    N-Allyl-2-buten-1-amine: Lacks the chlorine atom but has similar structural features.

    3-Chloro-2-buten-1-amine: Lacks the allyl group but has similar structural features.

Uniqueness

(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride is unique due to the presence of both the allyl group and the chlorine atom, which confer specific chemical reactivity and biological activity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

436099-57-9

Molecular Formula

C7H13Cl2N

Molecular Weight

182.09 g/mol

IUPAC Name

3-chloro-N-prop-2-enylbut-2-en-1-amine;hydrochloride

InChI

InChI=1S/C7H12ClN.ClH/c1-3-5-9-6-4-7(2)8;/h3-4,9H,1,5-6H2,2H3;1H

InChI Key

NSIKCGRFMBIWGD-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C/CNCC=C)/Cl.Cl

SMILES

CC(=CCNCC=C)Cl.Cl

Canonical SMILES

CC(=CCNCC=C)Cl.Cl

Origin of Product

United States

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